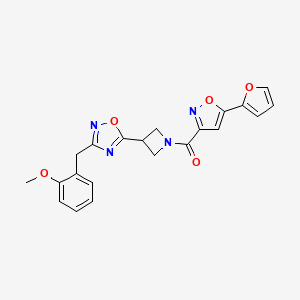

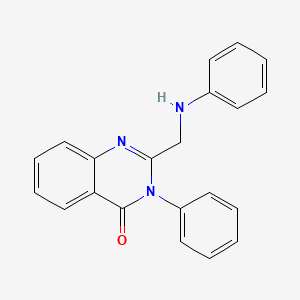

(5-(Furan-2-yl)isoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest involves functional groups and heterocyclic compounds that are widely studied in the field of organic chemistry due to their diverse biological activities and applications in material science. Isoxazole, oxadiazole, and furan derivatives are known for their utility in pharmaceuticals, agrochemicals, and as materials with specific electronic properties.

Synthesis Analysis

The synthesis of similar compounds often involves multistep organic reactions, including cyclization, condensation, and substitution reactions. A typical approach for synthesizing compounds with isoxazole and oxadiazole rings involves the reaction of appropriate precursors under conditions that promote the formation of these heterocycles. For example, the synthesis of isoxazole and oxadiazole derivatives has been reported through reactions involving N-hydroxy compounds and carboximidoyl chlorides, or via photochemical synthesis using specific irradiation conditions (Bhavanarushi et al., 2016); (Buscemi et al., 2001).

Aplicaciones Científicas De Investigación

Photochemical Synthesis and Reactions

Photochemical Synthesis of Heterocyclic Compounds

A photochemical methodology facilitates the synthesis of 3-amino-5-pentafluorophenyl-1,2,4-oxadiazoles, a category of compounds structurally related to the query compound. This process involves irradiation and results in various derivatives, showcasing the potential of photochemical reactions in synthesizing complex heterocyclic compounds like the one (Buscemi et al., 2001).

Photochemistry of Heterocyclic Compounds

The photochemical reaction of 2,5-disubstituted 1,3,4-oxadiazoles with furan, components of the query compound, has been studied. This research helps understand the photoreaction patterns and potential applications in synthesizing complex molecules, including those containing furan and oxadiazole moieties (Tsuge et al., 1973).

Biological Activities and Pharmaceutical Applications

Antioxidative and Anti-inflammatory Properties

Novel furanyl derivatives from red seaweed exhibit significant antioxidative and anti-inflammatory activities. These activities are relevant for compounds structurally related to the query compound, highlighting their potential in pharmaceutical applications (Makkar & Chakraborty, 2018).

Synthesis of Bioactive Compounds

The synthesis of various potentially bioactive compounds derived from benzofuran derivatives, which are structurally similar to the query compound, indicates the potential of such compounds in medicinal chemistry (Abdel Hafez et al., 2001).

Cytotoxic and Antibacterial Activities

Novel isobenzofuranone derivatives show moderate cytotoxic activity against various cancer cell lines, suggesting the potential therapeutic applications of compounds related to the query compound in cancer treatment (Lan et al., 2014).

DNA Topoisomerases Inhibitory Activities

New benzofurans isolated from Gastrodia elata have shown potent inhibitory activity against DNA topoisomerases I and II. This indicates the potential application of similar compounds, like the query compound, in the development of new treatments for diseases involving DNA replication or repair mechanisms (Lee et al., 2007).

Anticholinesterase Action

Compounds derived from benzofurans exhibit potent anticholinesterase activity. This suggests the potential use of structurally related compounds, like the query compound, in treating conditions like Alzheimer's disease (Luo et al., 2005).

Propiedades

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O5/c1-27-16-6-3-2-5-13(16)9-19-22-20(30-24-19)14-11-25(12-14)21(26)15-10-18(29-23-15)17-7-4-8-28-17/h2-8,10,14H,9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPLNASBPUJPKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=NOC(=C4)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Furan-2-yl)isoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-butyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2487411.png)

![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2487412.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2487413.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2487416.png)

![Tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2487425.png)

![N'-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2487429.png)

![3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2487430.png)